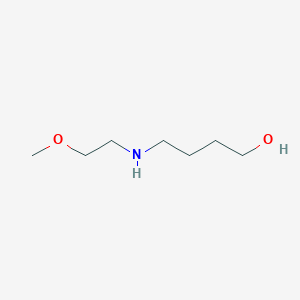
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Overview
Description
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, also known as Coumarin 445, is a compound with the molecular formula C12H13NO2 . It is a member of the benzopyrones family, which are oxygen-containing heterocycles widely distributed in nature .
Synthesis Analysis
The synthesis of 7- { [2- (4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives involves the reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides using a pinch of potassium carbonate as a catalyst in DMF .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- can be viewed as a 2D Mol file . The structure is also available as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- involve the synthesis of benzopyrone-fused, five-membered aromatic heterocycles built on the α-pyrone moiety . The reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides have been reported .Physical And Chemical Properties Analysis
The molecular weight of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is 203.24 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Exact Mass are also available .Scientific Research Applications
a. Anticoagulant Properties:
Materials Science and Photophysics
- 7-[Diethylamino]-2H-1-benzopyran-2-one (7-DHB) exhibits interesting rotational diffusion behavior in solvents .
Synthetic Methodologies
- Metal-based homogeneous and heterogeneous catalysts facilitate one-pot construction of coumarin derivatives .
Pharmacokinetics and Pharmacodynamics
Future Directions
Mechanism of Action
Target of Action
It is known to be a derivative of coumarins , which are known to interact with various enzymes and proteins in the body.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of gene expression .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
As a coumarin derivative, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to have a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-ethyl-4-methyl-2H-chromen-2-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
7-ethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOONDOLHDLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409026 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
CAS RN |
101999-44-4 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)







![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)